2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine
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Overview
Description
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran: Known for its antioxidant properties.
5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants: These compounds exhibit potent antioxidant activity and are used in various applications.
Uniqueness: 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine stands out due to its specific structural features and the range of reactions it can undergo. Its unique combination of methyl groups and amine functionality provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
95579-84-3 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-1-benzofuran-7-amine |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-6-11(2,3)13-10(8)9(12)5-7/h4-5H,6,12H2,1-3H3 |
InChI Key |
UGYDCNMRMXVZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)OC(C2)(C)C |
Origin of Product |
United States |
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